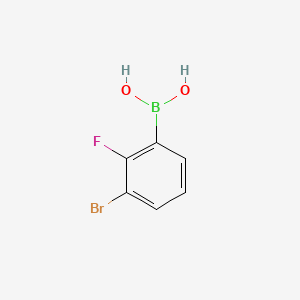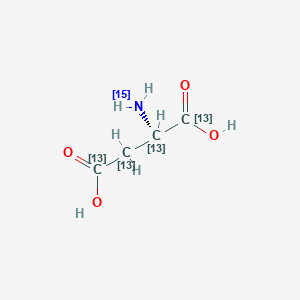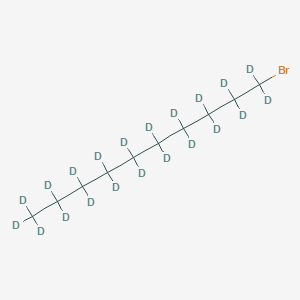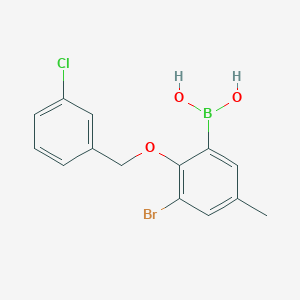
8-Fluoro-3-iodoquinoline
説明
8-Fluoro-3-iodoquinoline is an organic compound with the molecular formula C9H5FIN . It is a solid substance and has a molecular weight of 273.05 .
Synthesis Analysis
Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative . Several publications over the last few decades have specified various methods of synthesis . This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield employing procedures that fulfill one of the twelve green chemistry principles, “safer solvent” .Molecular Structure Analysis
The molecular structure of 8-Fluoro-3-iodoquinoline consists of a benzene ring fused with a pyridine moiety . The presence of fluorine and iodine atoms allows for functionalities and activities, making them of critical importance for medicinal chemists .Chemical Reactions Analysis
The type of substituents on the 1,2,3-triazole affected the compounds’ activity . Ramprasad et al. synthesized target quinoline-triazole hybrids and found that the hybrids with fluoro on position 3 of the triazole, 16 and 17 with the n-octyl group were reported to be the most promising leads .Physical And Chemical Properties Analysis
8-Fluoro-3-iodoquinoline has a predicted boiling point of 324.4±22.0 °C . Its density is predicted to be 1.908±0.06 g/cm3 . The compound is a solid at room temperature .科学的研究の応用
Synthesis of Fluorinated Quinolines
Fluorinated quinolines, including 8-Fluoro-3-iodoquinoline, are synthesized using a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Functionalization of Polyfluorinated Quinolines
8-Fluoro-3-iodoquinoline can be used in novel approaches to functionalize polyfluorinated quinolines. This includes nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .
Biological Activity
Fluoroquinolines, including 8-Fluoro-3-iodoquinoline, exhibit remarkable biological activity. They are known to enhance the biological activity of fluorinated compounds and provide some unique properties .
Medical Applications
Fluoroquinolines have found applications in medicine. They have been used as a basic structure for the search of synthetic antimalarial drugs . Additionally, they have proven useful in transplantation medicine, and also for treatment of rheumatic arthritis and psoriasis .
Antibacterial Activity
Fluoroquinolones, including 8-Fluoro-3-iodoquinoline, exhibit a broad spectrum of antibacterial activity . This makes them valuable in the development of new antibiotics.
Agricultural Applications
A number of fluorinated quinolines, potentially including 8-Fluoro-3-iodoquinoline, have found application in agriculture . They could be used as pesticides or in other agricultural applications.
Safety and Hazards
The compound is classified as a warning under the GHS07 pictogram . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
作用機序
Target of Action
Quinoline derivatives are known to interact with various enzymes and receptors, influencing their function .
Mode of Action
The exact mode of action of 8-Fluoro-3-iodoquinoline is not well-documented. Quinoline derivatives typically interact with their targets, leading to changes in the target’s function. The presence of fluorine and iodine atoms in the molecule may influence the compound’s interaction with its targets .
Biochemical Pathways
Quinoline derivatives are known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . The compound is also suggested to be an inhibitor of CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Quinoline derivatives are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
特性
IUPAC Name |
8-fluoro-3-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FIN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDRCQPNBZLTJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585324 | |
| Record name | 8-Fluoro-3-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866782-59-4 | |
| Record name | 8-Fluoro-3-iodoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866782-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Fluoro-3-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















